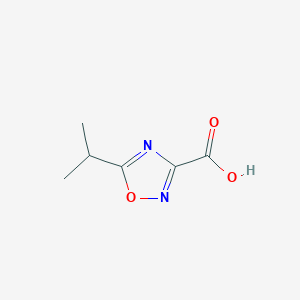

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-propan-2-yl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(2)5-7-4(6(9)10)8-11-5/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZIBENCYFOGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618271 | |

| Record name | 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774511-34-1 | |

| Record name | 5-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Ethyl 5-Isopropyl-1,2,4-oxadiazole-3-carboxylate

The most direct method involves saponification of the corresponding ethyl ester. A mixture of ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate (4.1 mmol), lithium hydroxide monohydrate (10 mmol), tetrahydrofuran (5 mL), methanol (5 mL), and water (5 mL) is stirred at 20°C for 3 h. Acidification to pH 3 with HCl precipitates the carboxylic acid, yielding 83% after extraction with 10% methanol in dichloromethane. This route benefits from mild conditions and high efficiency but requires prior synthesis of the ester precursor.

Cyclocondensation of Isobutyramidoxime with Activated Carboxylic Acid Derivatives

A two-step approach adapts methods for 1,3,4-oxadiazoles to target the 1,2,4-regioisomer. Isobutyramidoxime reacts with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by cyclization using phosphorus oxychloride as a dehydrating agent. The intermediate ethyl ester is hydrolyzed as in Section 1.1. Yields for analogous 5-alkyl derivatives range from 65% to 85%, with the isopropyl group introducing moderate steric hindrance.

Hydrazide-Acylation-Cyclization Sequence

A patent-derived three-step synthesis offers scalability:

- Hydrazide formation : Diethyl oxalate reacts with hydrazine hydrate in ethanol at 0–5°C to yield ethyl oxalate hydrazide (85% yield).

- Acylation : Treatment with isobutyric anhydride at −20°C introduces the isopropyl moiety, forming 2-hydrazino-monoethyl isopropyloxalate.

- Cyclization : Heating the acylated product with phosphorus pentoxide in toluene at 110°C for 12 h induces ring closure, yielding the ethyl ester (75% yield), followed by hydrolysis to the acid.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Cyclization efficiency correlates with solvent polarity and temperature. Nonpolar solvents (toluene, dioxane) favor dehydration by shifting equilibrium toward ring closure. Elevated temperatures (80–110°C) accelerate the process but risk decarboxylation, necessitating careful monitoring.

Regioselectivity Challenges

The 1,2,4-oxadiazole structure is favored over 1,3,4-isomers when using bulky substituents like isopropyl, as confirmed by $$^{13}\text{C}$$-NMR signals at 165.8 ppm (C-2) and 172.9 ppm (C-5). Steric effects during cyclization direct the isopropyl group to the 5-position, minimizing competing pathways.

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra exhibit characteristic bands at:

Nuclear Magnetic Resonance

$$^{1}\text{H}$$-NMR (DMSO-$$d_6$$):

- δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH$$_3$$)

- δ 3.10 (septet, 1H, J = 6.8 Hz, isopropyl CH)

- δ 13.2 (br s, 1H, COOH)

$$^{13}\text{C}$$-NMR (DMSO-$$d_6$$):

- 172.9 ppm (C-5 oxadiazole)

- 165.8 ppm (C-3 carboxylic acid)

- 34.2 ppm (isopropyl CH)

- 22.1 ppm (isopropyl CH$$_3$$)

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at m/z 199.1 [M+H]$$^+$$, consistent with the molecular formula C$$7$$H$${10}$$N$$2$$O$$3$$.

Comparative Analysis of Synthetic Methods

Industrial Applications and Derivative Synthesis

The carboxylic acid moiety enables conjugation to bioactive molecules via amide or ester linkages. Merck’s WO2006/060712A2 patent demonstrates its utility in kinase inhibitor synthesis, where the isopropyl group enhances target binding through hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Key Reactions

- Oxidation : Can yield various oxides using agents like potassium permanganate.

- Reduction : Can convert the oxadiazole ring into other heterocyclic structures using reducing agents like lithium aluminum hydride.

- Substitution : Electrophilic and nucleophilic substitutions can introduce diverse functional groups into the oxadiazole ring.

Scientific Research Applications

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid has several notable applications in scientific research:

Medicinal Chemistry

The compound has demonstrated promising biological activities:

- Antibacterial and Antifungal : Exhibits potential as an antibacterial and antifungal agent, making it valuable in the development of new antibiotics.

- Antiviral Properties : Investigated for its efficacy against various viral infections.

- Anticancer Activity : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation, showcasing moderate antiproliferative activity against specific cancer cell lines .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic and magnetic properties beneficial for catalysis and materials science.

Material Science

The stability and reactivity of this compound make it suitable for developing advanced materials such as polymers and coatings. Its unique structure allows for modifications that can enhance material properties.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various human cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity with IC50 values indicating moderate effectiveness against HL-60 leukemia cells .

Case Study 2: Antimicrobial Activity

Research focused on the antibacterial properties of this compound revealed effectiveness against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among 1,2,4-oxadiazole-3-carboxylic acid derivatives include substituents at position 5 and their impact on molecular properties:

Notes:

- Isopropyl vs.

- Aryl vs. Alkyl : Aryl substituents (e.g., bromophenyl) introduce aromatic interactions but may hinder solubility, whereas alkyl groups balance lipophilicity and metabolic stability .

Notes on Discrepancies and Limitations

- This may reflect a positional isomerism error in literature or patents .

- Data Gaps: Limited direct data on the 5-isopropyl isomer necessitate extrapolation from structurally related compounds.

Biological Activity

5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with an isopropyl group at the 5-position and a carboxylic acid functional group at the 3-position. Its molecular formula is with a molar mass of approximately 170.17 g/mol. The structural characteristics contribute to its potential reactivity and biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors associated with various disease processes. For instance, it may inhibit certain enzymes involved in cancer progression or inflammation pathways, leading to therapeutic effects such as apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.41 | |

| A375 (Melanoma) | 1.22 | |

| PANC-1 (Pancreatic Cancer) | 3.9 | |

| U-937 (Acute Monocytic Leukemia) | 0.23 |

These findings indicate that the compound may induce apoptosis through pathways involving p53 expression and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. For example, compounds within this class have been evaluated for their efficacy against drug-resistant strains of Trypanosoma cruzi and Leishmania amazonensis, demonstrating significant inhibitory effects .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several oxadiazole derivatives, including this compound, against a panel of human tumor cell lines. The results indicated that this compound exhibited superior activity against renal cancer cells with an IC50 value of 1.143 µM, highlighting its potential as a selective anticancer agent .

Case Study 2: Apoptosis Induction

Flow cytometry assays conducted on MCF-7 and MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction in a dose-dependent manner. This suggests its utility in developing therapies aimed at inducing cell death in resistant cancer types .

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives to highlight its unique properties.

Table 2: Comparison of Oxadiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | Methyl group at position 5 | Moderate cytotoxicity |

| This compound | Isopropyl group at position 5 | High cytotoxicity against multiple cancers |

| 5-Acetyl-1,2,4-oxadiazole-3-carboxylic acid | Acetyl group at position 5 | Lower activity compared to isopropyl derivatives |

The presence of the isopropyl group enhances lipophilicity and may increase biological activity compared to other derivatives .

Q & A

Basic: What safety protocols are critical when handling 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Use chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield. Respiratory protection (e.g., NIOSH-certified P95 filters for dust) is recommended if aerosolization occurs .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for dust control .

- Spill Management : Avoid water contact; use inert absorbents (e.g., sand) for containment. Dispose of contaminated materials as hazardous waste .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

While direct synthesis data is limited, analogous heterocyclic carboxylic acids (e.g., indole-carboxylic acids) are synthesized via:

- Condensation Reactions : Refluxing precursors (e.g., 3-formyl derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures .

- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions. Optimize reaction time (3–5 hours) and temperature (80–100°C) for yield improvement .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to analyze electron density maps (e.g., HOMO-LUMO gaps) and identify electrophilic sites. Software like Gaussian or ORCA can model transition states .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways. PubChem’s InChI key (provided for analogous compounds) can aid in parameterization .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer:

- Dose-Response Validation : Perform IC50 assays across multiple cell lines (e.g., HeLa, HEK293) to confirm antimicrobial or anticancer activity. Include positive controls (e.g., doxorubicin) and replicate experiments ≥3 times .

- Structural Confirmation : Use LC-MS and 2D NMR (HSQC, HMBC) to verify compound purity and rule out isomerization or degradation artifacts .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d6) to identify isopropyl protons (δ 1.2–1.4 ppm) and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR confirms the oxadiazole ring carbons (δ 160–170 ppm) .

- FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated m/z for C₇H₁₀N₂O₃: 170.0691) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the oxadiazole ring to enhance enzyme inhibition. Compare logP values (via HPLC) to assess membrane permeability .

- Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl or trifluoromethyl groups to evaluate metabolic stability using microsomal assays (e.g., human liver microsomes) .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Humidity Control : Use desiccants (e.g., silica gel) in storage vials. Monitor water content via Karl Fischer titration .

Advanced: What in vitro models are appropriate for assessing acute toxicity?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin reduction assays in human keratinocyte (HaCaT) and lung (A549) cell lines. Classify toxicity per GHS criteria (e.g., LD50 < 2000 mg/kg for Category 4) .

- Reactive Oxygen Species (ROS) Detection : Apply DCFH-DA fluorescence probes to evaluate oxidative stress induction .

Basic: How should researchers address the lack of ecological data for this compound?

Methodological Answer:

- Tiered Testing : Start with Daphnia magna acute toxicity assays (OECD 202). Proceed to algal growth inhibition (OECD 201) if EC50 < 100 mg/L .

- Read-Across Analysis : Use data from structurally similar compounds (e.g., phenyl-oxadiazoles) to estimate biodegradability and bioaccumulation potential .

Advanced: What strategies optimize reaction yields in oxadiazole ring formation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.